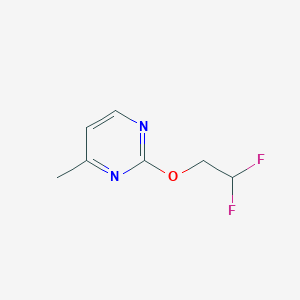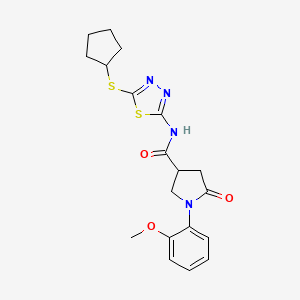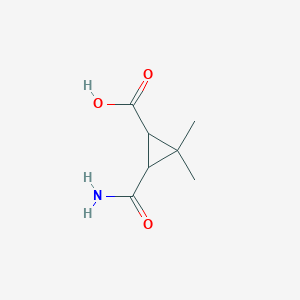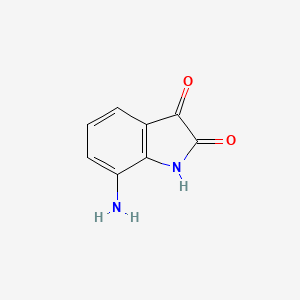
2-(2,2-Difluoroethoxy)-4-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2,2-Difluoroethoxy)-4-methylpyrimidine” likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also likely contains a difluoroethoxy group, which is an ether group with two fluorine atoms attached to one of its carbon atoms .
Molecular Structure Analysis
Again, without specific information, I can only speculate that “this compound” would have a planar pyrimidine ring with a methyl group at the 4-position and a difluoroethoxy group at the 2-position .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions. The presence of the difluoroethoxy group may also influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. For example, the presence of the difluoroethoxy group could influence properties like boiling point, density, and solubility .Applications De Recherche Scientifique
Dinuclear Cobalt Complexes
Research involving 4,6-Di-2'-pyridylpyrimidine, a related compound, has demonstrated its utility in studying valence tautomeric transitions within dinuclear cobalt bis(dioxolene) complexes. This work highlights the role of pyrimidine derivatives in exploring sequential thermally induced transitions from high-spin Co(II) to low-spin Co(III), providing insights into the coupling of metal centers through ligands, potentially relevant for materials with magnetic or electronic switching properties (Hearns et al., 2006).
Antiviral and Antitumor Compounds
Synthesis and study of 5-(2,2-Difluorovinyl)uracil, synthesized from derivatives including 2,4-dimethoxy-5-bromopyrimidine, have shown activity against herpes simplex virus and tumor cells. This suggests the potential for derivatives of 2-(2,2-Difluoroethoxy)-4-methylpyrimidine in developing antiviral or antitumor agents by exploiting their biological activities (Bobek et al., 1987).
Tautomerism Studies
Investigations into the keto-enol tautomerism of pyrimidine derivatives, such as 4-hydroxypyrimidine, have used synchrotron-based techniques to understand the effect of substituents on the stability of tautomers. This research can inform the design of more stable or reactive derivatives of this compound for various applications (Giuliano et al., 2010).
Fluorination Techniques
Studies on direct fluorination of pyrimidine derivatives highlight methodologies that could be applicable to the functionalization of this compound, potentially modifying its physical, chemical, or biological properties for specific research applications (Wang et al., 2017).
Mécanisme D'action
Target of Action
It is structurally similar to flecainide , a class Ic antiarrhythmic agent . Flecainide works by blocking the Nav1.5 sodium channel in the heart .
Mode of Action
If we consider its structural similarity to flecainide, it might also work by decreasing the entry of sodium in heart cells, causing prolongation of the cardiac action potential . This slows the conduction of the electrical impulse within the heart, i.e., it "reduces excitability" .
Biochemical Pathways
A structurally similar compound, penxosulam, inhibits the synthesis of acetolactate and targets the biosynthesis of branch-chained amino acids , a metabolic pathway found in plants, fungi, and microorganisms .
Pharmacokinetics
Its elimination half-life is 20 hours (range 12–27 hours), and it is excreted via the kidneys .
Result of Action
Flecainide, a structurally similar compound, is used to prevent and treat abnormally fast heart rates .
Action Environment
A structurally similar compound, 1,2-bis(2,2-difluoroethoxy)-ethane, has been used as an electrolyte solution of a non-aqueous electrolyte secondary battery . The half-cell with this electrolyte displays remarkable long-term stability with high coulombic efficiency .
Orientations Futures
Propriétés
IUPAC Name |
2-(2,2-difluoroethoxy)-4-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O/c1-5-2-3-10-7(11-5)12-4-6(8)9/h2-3,6H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYWSVDZVYOPIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-isopropylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2887925.png)




![2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2887933.png)
![5-(4-Isopropylphenyl)-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2887935.png)
![3-[3-Hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B2887937.png)


![2-(But-2-ynoylamino)-N-[(2-fluorophenyl)methyl]-N-methylpentanamide](/img/structure/B2887943.png)
![4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2887946.png)
![1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B2887947.png)